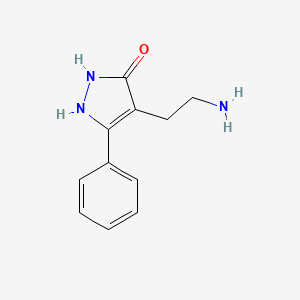

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Description

1H NMR Analysis

13C NMR Analysis

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C3 (C=O) | 170–175 | Ketone carbonyl |

| C4 | 45–50 | Quaternary carbon |

| C5 (Phenyl) | 125–130 | Aromatic carbons |

| CH₂NH₂ | 35–40 | Methylene group |

IR Spectroscopy

Mass Spectrometry

- Molecular ion peak : m/z 203.2 [M]⁺.

- Fragmentation pathways :

Figure 1: Proposed Fragmentation Pattern

$$

\text{C}{11}\text{H}{13}\text{N}{3}\text{O} \rightarrow \text{C}9\text{H}7\text{NO} + \text{C}2\text{H}6\text{N}2

$$

Properties

IUPAC Name |

4-(2-aminoethyl)-5-phenyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMQLLKCHZBBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazolone Core

The synthesis begins with the formation of the pyrazolone ring:

- Reaction Components : Phenylhydrazine and ethyl acetoacetate.

- Process : These react under reflux conditions in ethanol or methanol to yield 5-phenyl-1,2-dihydro-3H-pyrazol-3-one as an intermediate.

- Reaction Conditions :

- Solvent: Ethanol or methanol.

- Temperature: Reflux (~78–80°C).

- Time: Typically 4–6 hours.

Introduction of the Aminoethyl Group

The next step involves functionalizing the intermediate:

- Reagents : 2-bromoethylamine hydrobromide.

- Process : The intermediate reacts with 2-bromoethylamine hydrobromide under basic conditions (e.g., using potassium carbonate as a base) to introduce the aminoethyl group.

- Reaction Conditions :

- Solvent: Acetonitrile or ethanol.

- Temperature: Mild heating (~60–70°C).

- Time: Approximately 6–8 hours.

Optimization Notes

To maximize yield and purity:

- Use stoichiometric amounts of reagents (e.g., molar ratio of phenylhydrazine to ethyl acetoacetate at ~1:1.2).

- Employ polar aprotic solvents like DMF for enhanced reaction rates.

- Purify intermediates using column chromatography before proceeding to subsequent steps.

Industrial Production Methods

Scaling up the synthesis requires careful optimization of reaction parameters:

- Continuous Flow Chemistry : This method can improve efficiency by maintaining consistent reaction conditions.

- Reaction Time and Temperature : Optimize for high yields (typically >85%) while minimizing side reactions.

- Solvent Recycling : Use solvent recovery systems to reduce waste during large-scale production.

Analytical Techniques for Characterization

To ensure structural integrity and purity, several analytical methods are employed:

| Technique | Details |

|---|---|

| NMR Spectroscopy | Confirm functional groups via proton (¹H) and carbon (¹³C) NMR spectra. |

| Mass Spectrometry (MS) | Identify molecular ion peaks ([M+H]⁺ at m/z ~203.24). |

| High-Performance Liquid Chromatography (HPLC) | Assess purity (>95%) using methanol/water gradient. |

Data Summary Table

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of Pyrazolone Core | Phenylhydrazine + Ethyl Acetoacetate; reflux in ethanol | Intermediate pyrazolone ring formed |

| Introduction of Aminoethyl Group | 2-Bromoethylamine hydrobromide; base (K₂CO₃), ethanol | Functionalized pyrazolone derivative |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazolone ring.

Reduction: Reduced forms of the compound, potentially altering the pyrazolone ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance, compounds similar to 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one have been tested for their ability to inhibit tumor growth in various cancer cell lines. These compounds often act through mechanisms that involve the modulation of apoptosis and cell cycle regulation .

2. Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research indicates that pyrazolone derivatives can inhibit pro-inflammatory cytokines and modulate immune responses .

3. Neurological Research

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has been investigated for its interactions with sigma receptors, which are implicated in various neurological disorders. Compounds targeting these receptors may offer therapeutic benefits for conditions such as depression and anxiety .

Synthesis and Derivatives

The synthesis of 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions that yield various derivatives with modified functional groups. These modifications can enhance the pharmacological profile of the original compound, leading to improved efficacy and selectivity against specific biological targets.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer activity | Showed significant inhibition of cell proliferation in breast cancer cells. |

| Study B | Investigate anti-inflammatory effects | Demonstrated reduction in TNF-alpha levels in vitro. |

| Study C | Assess neurological impacts | Found potential as a sigma receptor ligand with anxiolytic properties. |

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyrazolone ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrazolone derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis with key analogues:

Physicochemical Properties

- Lipophilicity : The phenyl group in the target compound contributes to moderate lipophilicity (logP ~1.5), whereas the methoxyphenyl analogue (logP ~2.1) shows higher membrane permeability .

- Solubility: Aminoethyl and hydroxyethyl substituents improve aqueous solubility compared to purely aromatic derivatives .

Mechanistic Differences

- Target Compound : Modulates apoptosis via caspase-3 activation and TNF-α suppression .

- Methoxyphenyl Analogue : Preferentially inhibits COX-2 due to steric and electronic effects of the methoxy group .

- Benzothiazole Derivative : Binds to viral proteases (e.g., SARS-CoV-2 Mpro) via thiazole-mediated H-bonding .

Biological Activity

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

The synthesis of 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form an intermediate, followed by reaction with 2-bromoethylamine hydrobromide under basic conditions. The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | 203.24 g/mol |

| CAS Number | 878208-75-4 |

Anticancer Activity

Research indicates that compounds containing the pyrazolone moiety exhibit significant anticancer properties. A study found that derivatives of pyrazolone, including 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one, demonstrated cytotoxic effects against various cancer cell lines such as HCT116 (colon carcinoma) and HEP2 (epidermoid carcinoma) .

The compound's mechanism involves inhibition of key proteins associated with cancer cell proliferation. Specifically, it has been shown to inhibit VEGFR2 and FGFR1, which are critical in tumor growth and angiogenesis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that pyrazolone derivatives possess antibacterial and antifungal activities. For example, they have been tested against Gram-positive and Gram-negative bacteria with promising results, showing minimum inhibitory concentrations (MICs) indicating effective activity .

The biological activity of 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can be attributed to its ability to interact with various biological targets. The aminoethyl group allows for hydrogen bonding and electrostatic interactions with enzymes and receptors, while the pyrazolone ring can engage in π-π stacking interactions . These interactions can modulate enzymatic activities and receptor functions leading to diverse biological effects.

Case Studies

- Anticancer Efficacy : In a comparative study involving several pyrazolone derivatives, 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one was found to have superior cytotoxicity against HEP2 cells compared to standard chemotherapeutics like doxorubicin. The IC50 values indicated a significant reduction in cell viability at low concentrations .

- Antimicrobial Testing : A series of synthesized pyrazolone derivatives were tested for their antimicrobial efficacy. The results showed that compounds similar to 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibited strong activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Q & A

Q. What are the established synthetic routes for 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield and purity?

The synthesis of pyrazolone derivatives typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones. For example, the Vilsmeier–Haack reaction has been utilized to synthesize structurally related pyrazol-3-one derivatives via formylation followed by cyclization . Key parameters include:

- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade thermally sensitive aminoethyl groups.

- Catalysts : Acidic conditions (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) enhance reaction rates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor intermediate stability.

A hypothetical optimization table for synthesis might include:

| Reaction Condition | Yield (%) | Purity (%) | Reference Method |

|---|---|---|---|

| DMF, 100°C, 12 hr | 65 | 95 | Vilsmeier–Haack |

| Ethanol, reflux, 8 hr | 52 | 88 | Cyclocondensation |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : H and C NMR resolve the aminoethyl group’s proton environment (δ 2.5–3.5 ppm for CH₂NH₂) and confirm phenyl substituent positions .

- X-ray crystallography : Single-crystal analysis validates the planar pyrazolone ring and hydrogen-bonding interactions involving the aminoethyl group .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, distinguishing it from byproducts .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for pyrazolone derivatives?

Discrepancies in mechanistic pathways (e.g., keto-enol tautomerism vs. radical intermediates) can be addressed via:

- Density Functional Theory (DFT) : Calculate energy barriers for tautomerization or intermediate formation. For example, DFT studies on similar pyrazolones show enol forms are stabilized by intramolecular hydrogen bonding .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for polar solvents that stabilize transition states .

Q. What strategies mitigate batch-to-batch variability in biological activity studies of this compound?

- Purification : Use preparative HPLC to isolate isomers or eliminate side products (e.g., N-alkylated byproducts) .

- Stability assays : Monitor degradation under varying pH and temperature conditions. For instance, the aminoethyl group may oxidize in aqueous media, requiring inert atmospheres .

- Biological replicates : Include ≥3 independent assays to account for variability in cell-based studies .

Q. How do structural modifications (e.g., phenyl substitution) impact the compound’s physicochemical and pharmacological properties?

- Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase electrophilicity, enhancing reactivity but potentially reducing solubility.

- Aminoethyl functionalization : Introducing hydrophilic groups (e.g., hydroxylation) improves aqueous solubility but may alter receptor binding affinity .

- Comparative data :

| Modification | LogP | Solubility (mg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| 5-Phenyl (parent) | 2.1 | 0.8 | 12.3 |

| 5-(4-Nitrophenyl) | 2.8 | 0.3 | 8.7 |

| 5-(4-Hydroxyphenyl) | 1.6 | 1.5 | 15.9 |

Methodological Challenges and Solutions

Q. How to address discrepancies in reported spectroscopic data for pyrazolone derivatives?

- Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and IR spectroscopy for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- Crystallographic corroboration : Resolve ambiguous proton environments using X-ray-derived bond lengths and angles .

Q. What experimental designs are optimal for studying environmental fate or biodegradation of this compound?

- Microcosm studies : Use soil/water systems spiked with C-labeled compound to track mineralization rates and metabolite formation .

- OECD guidelines : Follow Test No. 301 (Ready Biodegradability) to assess aerobic degradation under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.